molecular formula C15H19N3O4S2 B6957877 N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide

Cat. No.: B6957877
M. Wt: 369.5 g/mol
InChI Key: QFYJDOSRTILEDX-UHFFFAOYSA-N
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Description

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and piperazine moieties

Properties

IUPAC Name

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-16-24(20,21)14-5-4-13(22-14)15(19)18-8-6-17(7-9-18)11-12-3-2-10-23-12/h2-5,10,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJDOSRTILEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach is to first synthesize the thiophen-2-ylmethyl piperazine derivative, which is then reacted with furan-2-sulfonyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene moiety.

    Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine are structurally similar.

    Furan derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethylamine contain the furan ring.

Uniqueness

N-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-2-sulfonamide is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.

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